NDSB-195

Catalog No.
S630977
CAS No.
160255-06-1
M.F
C7H17NO3S
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDSB-195

CAS Number

160255-06-1

Product Name

NDSB-195

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

NDSB195; N-Ethyl-N,N-dimethyl-3-sulfo-1-propanaminium Inner Salt;

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]

Properties and Potential Uses:

Ethyl dimethyl ammonio propane sulfonate (EDAPS) is a zwitterionic compound, meaning it carries both a positive and a negative charge within its structure. This unique property allows it to interact with both water and organic molecules, making it a versatile tool in scientific research.

Several studies have explored the potential applications of EDAPS in various scientific fields, including:

  • Protein research: EDAPS has been shown to be effective in solubilizing and purifying proteins, particularly membrane-bound proteins that are difficult to isolate using traditional methods. Source: Sigma-Aldrich:
  • Crystallization: EDAPS can aid in the crystallization of proteins, a crucial step in determining their three-dimensional structure. Source: Biosynth:
  • Material science: EDAPS has been investigated for its potential use in the development of novel materials, such as hydrogels and drug delivery systems. Source: TCI America:

NDSB-195, also known as 2-(N,N-dimethyl-N-hexadecylammonio)ethanesulfonate, is a non-detergent sulfobetaine compound characterized by its unique structure that includes a long hydrophobic tail and a zwitterionic head. This compound is primarily utilized in biochemical applications due to its ability to stabilize proteins and prevent aggregation. NDSB-195 is particularly effective in facilitating the renaturation of proteins that have been denatured by heat or chemical agents, making it an essential reagent in protein biochemistry and molecular biology .

The primary mechanism of action of EDAPS in research likely revolves around its ability to interact with biological membranes. Due to its amphiphilic nature, EDAPS can insert itself into membranes, potentially affecting their stability or function []. Specific mechanisms depending on the application would require further investigation.

For instance, research suggests EDAPS can be used as a detergent to solubilize proteins during protein visualization techniques like 2D-electrophoresis []. The zwitterionic nature might help maintain protein structure and function during the process [].

, particularly in protein refolding processes. It acts as a stabilizing agent that prevents protein aggregation during purification and refolding steps. The compound interacts with proteins through electrostatic and hydrophobic interactions, enhancing solubility and maintaining structural integrity. Additionally, NDSB-195 can be used in combination with other reagents to optimize the conditions for protein refolding, thereby improving yields in recombinant protein production .

The biological activity of NDSB-195 is primarily linked to its ability to prevent protein aggregation and facilitate the proper folding of proteins. Studies have shown that NDSB-195 can significantly enhance the yield of functional proteins from refolding buffers, making it a valuable tool in the production of therapeutic proteins and enzymes. Its zwitterionic nature allows it to interact favorably with various biomolecules without disrupting their native structures, which is crucial for maintaining biological activity .

The synthesis of NDSB-195 involves several chemical steps that typically start with the reaction of a suitable sulfobetaine precursor with a long-chain alkyl amine. The general synthetic route can be summarized as follows:

  • Preparation of the Sulfobetaine: The initial step involves the reaction of dimethylamine with 1-bromohexadecane to form the corresponding quaternary ammonium salt.
  • Formation of NDSB-195: This intermediate is then reacted with ethanesulfonic acid to introduce the sulfonate group, yielding NDSB-195.

The synthesis process requires careful control of reaction conditions to ensure high purity and yield of the final product .

NDSB-195 has a wide range of applications in biochemical research and industrial processes, including:

  • Protein Purification: Used as a stabilizing agent during the purification of proteins, particularly those that are sensitive to denaturation.
  • Refolding of Denatured Proteins: Facilitates the renaturation process of chemically or thermally denatured proteins, improving recovery rates.
  • Biochemical Assays: Employed in various assays where protein stability is critical for accurate results.
  • Cell Culture: Utilized in cell culture media to enhance cell growth and viability by stabilizing membrane proteins .

Interaction studies involving NDSB-195 have demonstrated its effectiveness in enhancing protein solubility and stability. Research indicates that NDSB-195 can interact with different types of proteins, including membrane proteins and enzymes, providing insights into its mechanism of action. The compound's ability to maintain protein structure under various conditions has been highlighted as a significant advantage in biochemical applications .

NDSB-195 shares similarities with several other compounds used for similar purposes in biochemistry. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
NDSB-195Non-detergent sulfobetaineEffective at preventing aggregation; facilitates renaturation
SarkosylIonic detergentStronger denaturing properties; less suitable for sensitive proteins
Cetylpyridinium chlorideQuaternary ammonium saltMore potent surfactant; can disrupt membrane structures
CHAPSZwitterionic detergentMildly denaturing; often used for membrane protein solubilization
Triton X-100Nonionic detergentCommonly used but may cause aggregation in some cases

NDSB-195 stands out due to its non-detergent nature, which allows it to stabilize proteins without causing denaturation or aggregation, making it particularly suitable for sensitive applications in protein chemistry .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

195.09291458 g/mol

Monoisotopic Mass

195.09291458 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Ethyl Dimethyl Ammonio Propane Sulfonate

Dates

Modify: 2023-09-13

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